Human c-peptide

説明

特性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUAQYXWVJDEQY-QENPJCQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H211N35O48 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186651 |

Source

|

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3020.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-11-7, 59112-80-0 |

Source

|

| Record name | Proinsulin C-peptide (human) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C-peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proinsulin C-peptide (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unmasking of a Bioactive Peptide: A Technical History of Human C-Peptide Discovery and Function

For decades dismissed as a mere biological packing peanut, human C-peptide has emerged from the shadow of its famous sibling, insulin (B600854), to reveal a complex and physiologically significant life of its own. This in-depth technical guide charts the course of C-peptide's discovery, the initial relegation to the status of an inert byproduct, and the subsequent paradigm shift that has established it as a bioactive molecule with therapeutic potential for diabetic complications. This document is intended for researchers, scientists, and drug development professionals, providing a detailed chronicle of the key experiments, quantitative data, and signaling pathways that have defined our understanding of this once-overlooked peptide.

From Connecting Peptide to Bioactive Agent: A Historical Perspective

The story of C-peptide is intrinsically linked to the elucidation of insulin biosynthesis. In 1967, Donald F. Steiner at the University of Chicago made a groundbreaking discovery that resolved a key puzzle in endocrinology: how the two distinct polypeptide chains of insulin (the A and B chains) were synthesized and correctly linked.[1][2] Steiner's research revealed that insulin is initially synthesized as a larger, single-chain precursor molecule, which he named proinsulin.[1][2] The "C-peptide," or connecting peptide, was the segment that linked the A and B chains within this precursor.[1]

Initially, the primary role attributed to C-peptide was that of a molecular chaperone, ensuring the correct folding of proinsulin and the formation of the crucial disulfide bonds between the A and B chains.[3] Once this function was complete, proinsulin is cleaved by prohormone convertases within the beta-cell secretory granules, releasing equimolar amounts of mature insulin and free C-peptide into the bloodstream.[2][3] For many years, this was considered the beginning and end of C-peptide's physiological relevance.

However, the very fact that C-peptide was co-secreted with insulin in equimolar amounts provided a valuable clinical tool. The development of a specific radioimmunoassay for C-peptide allowed for the accurate measurement of endogenous insulin secretion, even in patients receiving exogenous insulin therapy.[4] This proved invaluable for distinguishing between type 1 and type 2 diabetes, assessing beta-cell function, and diagnosing insulinomas.

The tide began to turn in the 1990s, as a growing body of evidence suggested that C-peptide was more than just a marker. Researchers began to observe that C-peptide administration in animal models of type 1 diabetes, and subsequently in patients, had beneficial effects on long-term diabetic complications, particularly nephropathy and neuropathy.[5][6] These findings spurred a new wave of research aimed at understanding the direct biological functions of C-peptide, transforming its image from an inert byproduct to a bioactive peptide with its own distinct physiological roles.

Quantitative Effects of C-Peptide on Cellular Function

A substantial body of research has now quantified the physiological effects of C-peptide on various cellular and organ systems. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Enzyme Activity and Cellular Responses

| Target | Cell Type | C-Peptide Concentration | Observed Effect | Reference(s) |

| Na+,K+-ATPase | Human Renal Tubular Cells | 1 nM | Increase in ouabain-sensitive ⁸⁶Rb⁺ uptake and Na,K-ATPase α₁-subunit expression. | [7][8] |

| Erythrocytes from Type 1 Diabetic Patients | Physiological | Restoration of normal Na+,K+-ATPase activity. | [9] | |

| eNOS | Bovine Aortic Endothelial Cells | 6.6 nM (Physiological) | Over 2-fold increase in endothelial NO production (208 ± 12% vs control). | [10] |

| Rat Aortic Endothelial Cells | 10 nM | Doubled NO production after 3 hours. | [11] | |

| Cell Proliferation | Endothelial Cells | 10 nmol/L | 40% stimulation of proliferation. | [12] |

Table 2: In Vivo Effects of C-Peptide Replacement in Diabetic Models and Patients

| Endpoint | Study Population | C-Peptide Dose/Duration | Quantitative Outcome | Reference(s) |

| Glomerular Filtration Rate (GFR) | Type 1 Diabetic Patients with Incipient Nephropathy | Replacement doses for 1 month | 6% decrease in GFR (reduction of hyperfiltration). | [6] |

| Streptozotocin-Diabetic Rats | Physiological doses for 14 days | GFR reduced from 3.73 ± 0.19 mL/min (diabetic placebo) to 2.16 ± 0.16 mL/min (diabetic + C-peptide). | [13] | |

| Urinary Albumin Excretion | Type 1 Diabetic Patients with Incipient Nephropathy | Replacement doses for 1 month | Approximately 50% reduction from initial value. | [6] |

| Nerve Conduction Velocity (NCV) | Type 1 Diabetic Patients with Neuropathy | Replacement therapy for 3 months | Significant improvement in sensory nerve conduction velocity. | [14] |

| Glomerular Volume | Streptozotocin-Diabetic Rats | Physiological doses for 14 days | 32% smaller glomerular volume compared to diabetic placebo group. | [13] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in elucidating the function of C-peptide.

Measurement of Na+,K+-ATPase Activity (Ouabain-Sensitive ⁸⁶Rb⁺ Uptake)

This assay measures the transport activity of the Na+,K+-ATPase pump by quantifying the uptake of the potassium analog, radioactive rubidium (⁸⁶Rb⁺).

Protocol:

-

Cell Culture: Human renal tubular cells are cultured on 6-well plates in either normal (5 mM) or high (25 mM) glucose media, with or without the addition of this compound (e.g., 1 nM or 10 nM) for a specified period (e.g., 5 days).[7]

-

Preincubation: Before the uptake measurement, cells are washed and preincubated in a serum-free medium (e.g., RPMI 1640) with or without the Na+,K+-ATPase inhibitor, ouabain (B1677812) (1 mM), for 15 minutes at 37°C.[7]

-

⁸⁶Rb⁺ Uptake: The uptake is initiated by adding ⁸⁶Rb⁺ to the medium. The reaction is allowed to proceed for a short period under conditions of initial rate.

-

Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of ⁸⁶Rb⁺ taken up by the cells is quantified using a scintillation counter.

-

Calculation: The ouabain-sensitive ⁸⁶Rb⁺ uptake, which represents the activity of the Na+,K+-ATPase, is calculated as the difference between the total uptake (without ouabain) and the non-specific uptake (with ouabain).

Quantification of eNOS Expression and Activity

The effect of C-peptide on endothelial nitric oxide synthase (eNOS) can be assessed by measuring both the expression of the eNOS protein and its enzymatic activity (NO production).

Protocol for eNOS Expression (Western Blot):

-

Cell Culture and Treatment: Endothelial cells (e.g., bovine aortic or human cavernosal smooth muscle cells) are cultured and treated with C-peptide and/or insulin under specific glucose conditions (e.g., 27 mM glucose) for a defined period (e.g., 24 hours).[15]

-

Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for eNOS. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity, which corresponds to the amount of eNOS protein, is quantified using densitometry.

Protocol for eNOS Activity (NO Production Measurement):

-

Cell Culture and Treatment: Endothelial cells are cultured and treated with C-peptide as described above.

-

NO Measurement: Nitric oxide production can be measured using various methods, including the Griess reaction, which detects nitrite (B80452) (a stable breakdown product of NO) in the culture medium, or using fluorescent NO indicators like DAF-2.[11]

-

Quantification: The amount of nitrite or the fluorescence intensity is quantified and is proportional to the amount of NO produced by the cells.

C-Peptide Receptor Binding Assay (Fluorescence Correlation Spectroscopy)

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to study the binding of fluorescently labeled molecules to cell membranes.

Protocol:

-

Labeling of C-Peptide: this compound is fluorescently labeled with a dye such as rhodamine.

-

Cell Preparation: Human cells (e.g., renal tubular cells, fibroblasts, or endothelial cells) are prepared for analysis.

-

FCS Measurement: The FCS instrument uses a focused laser beam to create a very small observation volume (in the femtoliter range). As fluorescently labeled C-peptide molecules diffuse through this volume, they emit photons, and the fluctuations in fluorescence intensity are recorded.

-

Data Analysis: The autocorrelation of the fluorescence fluctuations is calculated. The diffusion time of the fluorescent molecules is determined from the autocorrelation curve. When the labeled C-peptide binds to the much larger cell membrane, its diffusion slows down, resulting in a longer diffusion time.

-

Binding Parameters: By measuring the change in diffusion time at different concentrations of labeled C-peptide, the binding affinity (Ka) and the number of binding sites can be determined.[16][17] Competitive displacement experiments with unlabeled C-peptide can be used to confirm the specificity of the binding.

C-Peptide Signaling Pathways

The biological effects of C-peptide are mediated through the activation of specific intracellular signaling cascades. While the identity of the C-peptide receptor remains a subject of investigation, with the G-protein coupled receptor GPR146 being a proposed candidate that is also contested, the downstream signaling events are better characterized.[3][18][19][20][21] C-peptide binding initiates a cascade involving a pertussis toxin-sensitive G-protein, leading to the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway.[1][14]

// Nodes CP [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor\n(GPR146?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Pertussis Toxin-sensitive\nG-Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\n(from ER)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKCδ, PKCε)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaK_ATPase [label="Na⁺,K⁺-ATPase\nActivity ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS [label="eNOS Activity ↑\n(via Ca²⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., ZEB) ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges CP -> GPCR [color="#5F6368"]; GPCR -> G_protein [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; G_protein -> PLC [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PLC -> PIP2 [label="hydrolyzes", arrowhead=none, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> IP3 [label="produces", arrowhead=normal, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> DAG [label="produces", arrowhead=normal, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IP3 -> Ca_release [label="stimulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; DAG -> PKC [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_release -> PKC [label="co-activates", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PKC -> MAPK_pathway [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MAPK_pathway -> NaK_ATPase [label="stimulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MAPK_pathway -> Transcription [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_release -> eNOS [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } . Figure 1: C-Peptide signaling pathway.

// Nodes start [label="Endothelial Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_extraction [label="Total Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot for eNOS Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_measurement [label="Nitric Oxide (NO) Measurement\n(e.g., Griess Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant_expression [label="Quantification of eNOS Protein Levels", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quant_activity [label="Quantification of NO Production", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment [color="#5F6368"]; treatment -> protein_extraction [color="#5F6368"]; treatment -> no_measurement [color="#5F6368"]; protein_extraction -> western_blot [color="#5F6368"]; western_blot -> quant_expression [color="#5F6368"]; no_measurement -> quant_activity [color="#5F6368"]; } . Figure 2: Experimental workflow for eNOS analysis.

Conclusion: A New Chapter for a Rediscovered Molecule

The journey of C-peptide from a seemingly insignificant byproduct of insulin synthesis to a recognized bioactive hormone is a testament to the dynamic nature of scientific discovery. The initial focus on its role in proinsulin folding and its utility as a diagnostic marker has given way to a deeper appreciation of its own physiological effects, particularly in the context of diabetic complications. The quantitative data and detailed experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of C-peptide. While the precise nature of its receptor interaction remains an area of active investigation, the downstream signaling pathways and the beneficial effects on cellular function are increasingly well-defined. For researchers and drug development professionals, the story of C-peptide serves as a compelling example of how a closer look at a once-dismissed molecule can open up new avenues for understanding and treating complex diseases. The continued exploration of C-peptide's mechanisms of action holds the promise of novel therapeutic strategies for the millions of individuals living with the long-term consequences of diabetes.

References

- 1. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 5. The role of C-peptide in the attenuation of outcomes of diabetic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Peptide: The Missing Link in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. C-Peptide and Vascular Complications in Type 2 Diabetic Subjects [e-dmj.org]

- 13. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 15. Effects of C-peptide on expression of eNOS and iNOS in human cavernosal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applying Fluorescence Correlation Spectroscopy to Investigate Peptide-Induced Membrane Disruption | Springer Nature Experiments [experiments.springernature.com]

- 18. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Biological Role of Human C-Peptide: From Inert Byproduct to Bioactive Molecule

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis, primarily utilized as a clinical marker for endogenous insulin secretion.[1] However, a growing body of evidence over the past two decades has fundamentally shifted this paradigm. It is now understood that C-peptide is a bioactive peptide hormone with pleiotropic effects, binding to a specific cell surface receptor and activating intricate intracellular signaling pathways.[2][3] These actions translate into significant physiological effects, particularly in the context of diabetes and its long-term microvascular complications. C-peptide has been shown to improve renal function, ameliorate nerve damage, and enhance endothelial function in numerous preclinical and clinical studies.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological roles, and therapeutic potential of this compound, summarizing key quantitative data and experimental methodologies to support further research and development in this field.

Biosynthesis and Secretion of C-Peptide

This compound is a 31-amino acid polypeptide that serves as a linker for the A- and B-chains within the proinsulin molecule.[7] Its synthesis originates in the pancreatic β-cells.

-

Transcription and Translation : The insulin gene (INS) is transcribed into mRNA, which is then translated into preproinsulin on the ribosomes of the endoplasmic reticulum (ER).[7]

-

Folding and Cleavage in the ER : In the ER, the signal peptide is cleaved from preproinsulin, yielding proinsulin. C-peptide is crucial at this stage, facilitating the correct folding of the molecule and the formation of disulfide bonds between the A- and B-chains.[8][9]

-

Processing in Golgi and Secretory Granules : Proinsulin is transported to the Golgi apparatus and packaged into secretory granules. Within these granules, proprotein convertases (PC1/3 and PC2) and carboxypeptidase E cleave the C-peptide from the proinsulin molecule.[10]

-

Equimolar Secretion : This process results in mature insulin and C-peptide, which are stored in the same secretory granules and co-secreted in equimolar amounts into the portal circulation upon stimulation, primarily by glucose.[1][9]

Unlike insulin, C-peptide undergoes negligible first-pass hepatic extraction and is primarily cleared by the kidneys, resulting in a longer half-life of approximately 30-35 minutes compared to insulin's 5-10 minutes.[9][11] This metabolic stability makes C-peptide a more reliable measure of β-cell secretory function.[1]

Molecular Mechanism of Action

The biological effects of C-peptide are initiated by its interaction with a cell surface receptor, which triggers downstream signaling cascades.

Receptor Binding

C-peptide binds specifically and with high affinity to a receptor on the surface of various cell types, including renal tubular, endothelial, neuronal, and fibroblast cells.[7][12] Evidence strongly suggests this receptor is a G-protein coupled receptor (GPCR), as the binding and subsequent effects are sensitive to pertussis toxin, an inhibitor of Gαi/Gαo proteins.[13][14] The C-terminal pentapeptide of the C-peptide molecule appears to be critical for this interaction.[14] While the receptor has not been definitively isolated, GPR146 has been identified as a putative candidate.[15]

Quantitative Binding and Activity Data

Studies using fluorescence correlation spectroscopy have quantified the binding kinetics of C-peptide to human cell membranes.[14] The peptide exerts its biological effects at physiological (nanomolar) concentrations.

| Parameter | Cell Type | Value | Reference |

| Binding Affinity (Kass) | Renal Tubular Cells | > 3.3 x 10⁹ M⁻¹ | [14] |

| Fibroblasts | ~3 x 10⁹ M⁻¹ | [12] | |

| Endothelial Cells | ~3 x 10⁹ M⁻¹ | [12] | |

| Half-Maximal Binding | Renal Tubular Cells | 0.3 nM | [13] |

| Saturation | Renal Tubular Cells | 0.9 nM | [13][14] |

| Receptor Density | Renal Tubular Cells | ~1000-1500 sites/cell | [13] |

| Effective Concentration | General | Nanomolar range | [7][13] |

Table 1: Quantitative Data on C-Peptide Receptor Binding and Activity.

Intracellular Signaling Pathways

Binding of C-peptide to its GPCR activates multiple intracellular signaling pathways that are crucial for its diverse physiological effects. The primary pathways include Ca²⁺-dependent signaling, MAP kinase activation, and PI-3 kinase activation.[4][13]

A. Calcium-Dependent Signaling (PLC/PKC Pathway)

C-peptide binding to its pertussis toxin-sensitive GPCR leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and the resulting increase in cytosolic Ca²⁺, along with DAG, activates various isoforms of Protein Kinase C (PKC).[13] This pathway is fundamental for the C-peptide-mediated stimulation of Na⁺/K⁺-ATPase.[2]

B. MAP Kinase (MAPK) Pathway

C-peptide is a potent activator of the MAPK pathway, including both p38 MAPK and Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[4][16] This activation is also dependent on the GPCR-PLC-PKC axis. Activated PKC can then stimulate the small GTP-binding protein RhoA, which in turn leads to the phosphorylation and activation of the MAPK cascade.[13] This pathway is implicated in the regulation of gene expression for transcription factors involved in anti-inflammatory and cytoprotective responses.[17]

C. PI-3 Kinase (PI3K)/Akt Pathway

C-peptide also stimulates Phosphatidylinositol-3-kinase (PI3K) activity in various cell types.[4][13] Activation of PI3K leads to the phosphorylation of Protein Kinase B (Akt), a key regulator of cell survival, proliferation, and metabolism. This pathway is involved in C-peptide's anti-apoptotic effects and its ability to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[9]

Physiological Roles and Therapeutic Implications

The activation of these signaling pathways translates into measurable physiological effects that are particularly relevant to preventing or reversing diabetic complications.

Renal Function

In type 1 diabetes, C-peptide deficiency is associated with diabetic nephropathy, characterized by glomerular hyperfiltration and albuminuria.[18] C-peptide replacement has demonstrated significant renal-protective effects.[6][19]

-

Glomerular Hemodynamics : It reduces glomerular hyperfiltration in diabetic animal models and patients.[6][12]

-

Albuminuria : C-peptide administration significantly diminishes urinary albumin excretion.[12][18]

-

Tubular Function : It stimulates Na⁺/K⁺-ATPase activity in renal tubular cells, which is often reduced in diabetes, helping to normalize tubular function.[6][12]

-

Structural Protection : Animal studies show C-peptide can reduce glomerular sclerosis, lessen the thickening of the glomerular basement membrane, and inhibit mesangial matrix expansion.[19][20]

| Study Outcome | Patient/Model Population | C-Peptide Effect | Reference |

| Glomerular Filtration Rate (GFR) | T1DM Patients | Reduction of hyperfiltration | [12][21] |

| Urinary Albumin Excretion | T1DM Patients | Significant decrease | [12][18] |

| Renal Blood Flow | T1DM Patients | Increased | [2] |

| Annual eGFR Decline | T2DM Patients | Higher C-peptide associated with smaller decline | [22] |

Table 2: Summary of C-Peptide Effects on Renal Function.

Nerve Function

Diabetic peripheral neuropathy (DPN) is a common and severe complication of diabetes. C-peptide deficiency is a key contributing factor in type 1 diabetes.[5] Replacement therapy has shown promise in improving nerve health.[17][23]

-

Nerve Conduction Velocity (NCV) : C-peptide treatment improves sensory NCV in T1DM patients with early-stage neuropathy.[23][24]

-

Structural Improvements : In animal models, it reduces paranodal swelling, demyelination, and axonal degeneration while promoting regenerative activity.[23]

-

Mechanism of Action : The beneficial effects are linked to increased endoneurial blood flow (via eNOS stimulation) and restoration of nerve Na⁺/K⁺-ATPase activity.[5][17]

| Study Outcome | Patient Population | Duration | C-Peptide Effect (vs. Placebo) | Reference |

| Sural NCV | T1DM with subclinical neuropathy | 3 months | +2.7 m/s improvement | [24] |

| Vibration Perception Threshold | T1DM with mild-moderate neuropathy | 12 months | 25% improvement | [25] |

| Autonomic Function (Heart Rate Variability) | T1DM with autonomic neuropathy | 3 months | Significant improvement | [21] |

Table 3: Summary of C-Peptide Effects on Nerve Function in T1DM Clinical Trials.

Endothelial and Vascular Function

Endothelial dysfunction is a critical initiating event in the development of diabetic vascular complications. C-peptide exerts multiple protective effects on the vasculature.[26][27]

-

eNOS Activation : It stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which promotes vasodilation and improves microvascular blood flow.[2][4]

-

Anti-inflammatory Effects : C-peptide reduces the expression of adhesion molecules (e.g., ICAM-1) on endothelial cells, thereby diminishing leukocyte-endothelial interactions, a key step in vascular inflammation.[9]

-

Anti-oxidative and Anti-apoptotic Effects : It mitigates high glucose-induced reactive oxygen species (ROS) production and reduces the apoptosis of vascular endothelial cells.[4][27]

-

Vascular Permeability : C-peptide can decrease vascular endothelial growth factor (VEGF)-induced increases in microvascular permeability, a mechanism relevant to diabetic retinopathy.[4]

Key Experimental Protocols

Reproducible and robust methodologies are essential for the continued investigation of C-peptide's biological role.

Protocol: C-Peptide Receptor Binding Assay via Fluorescence Correlation Spectroscopy (FCS)

This protocol is based on the methodology used to first demonstrate specific, high-affinity C-peptide binding to cell membranes.[14]

-

Objective : To quantify the binding affinity and kinetics of C-peptide to its cell surface receptor.

-

Materials :

-

Cultured human cells (e.g., renal tubular cells, fibroblasts).

-

Rhodamine-labeled this compound (Rh-CP).

-

Unlabeled this compound (for competition assays).

-

Confocal microscope equipped for FCS.

-

Cell culture medium and buffers (e.g., PBS).

-

Pertussis toxin (for G-protein inhibition control).

-

-

Methodology :

-

Cell Preparation : Culture cells to near confluence on glass coverslips suitable for microscopy.

-

Incubation : Replace culture medium with a buffer containing varying concentrations of Rh-CP (e.g., 0.1 nM to 10 nM). Incubate for 60 minutes at 37°C to reach equilibrium.

-

FCS Measurement : Place the coverslip on the microscope stage. Focus the laser to a confocal volume element (approx. 0.2 fL) positioned at the apical cell membrane.

-

Data Acquisition : Record the fluorescence fluctuations over time. The autocorrelation function of these fluctuations is calculated, which provides information on the diffusion time and concentration of fluorescent molecules.

-

Analysis : Bound Rh-CP will have a much slower diffusion time than free Rh-CP. By analyzing the change in diffusion times and amplitudes at different concentrations, a binding curve can be generated.

-

Competition Assay : To determine specificity, co-incubate a fixed concentration of Rh-CP (e.g., 0.5 nM) with an excess of unlabeled C-peptide. A displacement of Rh-CP indicates specific binding.

-

Controls : Perform experiments with non-target cells or cells pre-treated with pertussis toxin (1 µg/ml for 4 hours) to confirm GPCR involvement.[14]

-

-

Data Interpretation : Scatchard analysis of the binding curve is used to calculate the equilibrium association constant (Kass) and the number of binding sites per cell.[14]

Protocol: Measurement of Sensory Nerve Conduction Velocity (NCV)

This is a standard neurophysiological technique used in clinical trials to assess peripheral nerve function.[24][25]

-

Objective : To quantitatively measure the speed of electrical impulse propagation along a sensory nerve.

-

Materials :

-

Electromyography (EMG) machine with nerve conduction study capabilities.

-

Surface stimulating and recording electrodes.

-

Skin thermometer.

-

-

Methodology :

-

Patient Preparation : The patient is positioned comfortably. The skin temperature over the nerve to be studied (e.g., sural nerve) is measured and maintained above 32°C to ensure standardized results.

-

Electrode Placement : Recording electrodes are placed over the nerve distally. Stimulating electrodes are placed proximally along the course of the same nerve at a precisely measured distance from the recording electrodes.

-

Stimulation and Recording : The nerve is stimulated with a brief electrical pulse. The resulting sensory nerve action potential (SNAP) is detected by the recording electrodes.

-

Measurement : The latency (time from stimulus to the onset of the SNAP) is recorded.

-

Calculation : NCV is calculated by dividing the distance between the stimulating and recording electrodes (in meters) by the latency (in seconds). The result is expressed in m/s.

-

-

Data Interpretation : A reduction in NCV compared to age-matched healthy controls is indicative of neuropathy. An increase in NCV following treatment indicates improved nerve function.

Conclusion and Future Directions

The evidence is now unequivocal that this compound is a bioactive hormone with a distinct physiological role. Its actions are mediated through a specific GPCR, leading to the activation of well-defined signaling pathways that stimulate Na⁺/K⁺-ATPase and eNOS, and exert anti-inflammatory and anti-apoptotic effects. These molecular actions provide a strong rationale for its protective effects against diabetic complications, particularly nephropathy, neuropathy, and vasculopathy.

Despite promising preclinical and early clinical data, large-scale clinical trials of C-peptide replacement therapy have yielded mixed results.[7][28] This highlights the complexity of its role and the need for further research. Future investigations should focus on:

-

Receptor Identification : Definitive isolation and characterization of the C-peptide receptor (and potential co-receptors) is critical for targeted drug development.

-

Dose-Response Optimization : Determining the optimal therapeutic window for C-peptide replacement is necessary, as some studies suggest that very high concentrations may not be beneficial or could even be detrimental in the context of type 2 diabetes and insulin resistance.[4]

-

Long-Acting Analogs : The development of long-acting C-peptide analogs, such as the pegylated forms already tested, may improve therapeutic efficacy and patient compliance.[17]

-

Patient Stratification : Identifying which patient populations (e.g., those with minimal residual C-peptide) are most likely to benefit from replacement therapy will be key to designing successful clinical trials.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Cellular and physiological effects of C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 5. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Peptide effects on renal physiology and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C-peptide - Wikipedia [en.wikipedia.org]

- 8. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Insulin - Wikipedia [en.wikipedia.org]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. diabetesjournals.org [diabetesjournals.org]

- 18. Serum C peptide level and renal function in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Research Progress of C-Peptide and Its Physiological Function [scirp.org]

- 20. swolverine.com [swolverine.com]

- 21. ovid.com [ovid.com]

- 22. drc.bmj.com [drc.bmj.com]

- 23. diabetesjournals.org [diabetesjournals.org]

- 24. Amelioration and sensory nerve dysfunction by C-peptide in patients with type 1 diabetes - ProQuest [proquest.com]

- 25. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. The role of C-peptide in diabetes and its complications: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure and Function of Human C-peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, amino acid sequence, and cellular functions of human C-peptide (B549688). It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its biological pathways.

Introduction

Human C-peptide (connecting peptide) is a 31-amino-acid polypeptide that plays a crucial role in the biosynthesis of insulin (B600854).[1][2] It connects the A-chain and B-chain in the proinsulin molecule, facilitating the correct folding and formation of disulfide bonds necessary for mature insulin.[3][4] For many years, C-peptide was considered a biologically inert byproduct of insulin production.[5] However, mounting evidence over the past few decades has revealed it to be a hormonally active peptide with its own specific biological effects, particularly in the context of diabetic complications.[5][6]

C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic beta cells.[1][7] Due to its longer half-life in circulation compared to insulin (approximately 30-35 minutes versus 5-10 minutes for insulin), its measurement provides a more reliable indicator of endogenous insulin secretion and pancreatic β-cell function.[2][8][9] Recent research has demonstrated that C-peptide binds to cell surface receptors, likely G-protein coupled receptors (GPCRs), and activates multiple intracellular signaling pathways, suggesting its potential as a therapeutic agent for treating long-term diabetic complications like neuropathy and nephropathy.[1][6][10]

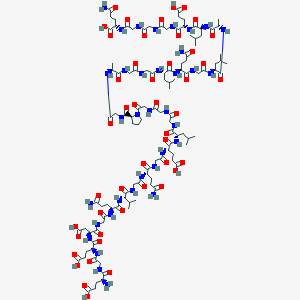

Primary Structure and Amino Acid Sequence

This compound is a single-chain polypeptide composed of 31 amino acids.[1] The definitive amino acid sequence was determined in 1971.[11]

Table 1: Amino Acid Sequence of this compound

| Representation | Sequence | Reference |

|---|---|---|

| Three-Letter Code | Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln | [8] |

| One-Letter Code | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ |[8] |

The sequence is notable for its high content of glutamic acid and glutamine residues and the absence of aromatic amino acids.[12]

Physicochemical Properties

The physicochemical characteristics of this compound are summarized below. These properties are critical for its behavior in biological systems and for its analysis in experimental settings.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂₉H₂₁₁N₃₅O₄₈ | [1][8] |

| Molecular Weight | 3020.3 g/mol | [8][13][14] |

| Total Atom Count | 212 | [15] |

| Residue Count | 31 | [1][15] |

| Isoelectric Point (pI) | ~3.45 | [12] |

| Half-life in circulation | ~30-35 minutes |[2][9] |

Three-Dimensional Structure

While essential for the proper folding of proinsulin, free C-peptide in aqueous solution is largely flexible and lacks a single, well-defined three-dimensional structure.[12][16] However, studies using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have shown that it is not a random coil but possesses distinct regions of non-random, local conformation.[5][15]

Key structural features identified by NMR include:

-

N-terminal Region (residues 2-5): Forms a type I β-turn.[5][15]

-

Central Region (residues 9-12, 15-18, 22-25): Shows a propensity to form β-bends, contributing to the peptide's flexibility.[5][15]

-

C-terminal Region (residues 27-31): This pentapeptide (EGSLQ) is the most well-defined part of the molecule, forming a type III' β-turn.[5][15] This C-terminal segment is considered the active site responsible for its biological activity and receptor interaction.[4][5]

Biosynthesis and Processing of Proinsulin

C-peptide is an integral part of the insulin biosynthesis pathway. The process begins with preproinsulin, which is translocated into the endoplasmic reticulum where its signal peptide is cleaved to form proinsulin.[1] Proinsulin, consisting of the B-chain, C-peptide, and A-chain, is then transported to the Golgi apparatus.[1] Within secretory granules, prohormone convertases cleave the C-peptide at dibasic amino acid sites, resulting in the mature, two-chain insulin molecule and free C-peptide.[3][16] Both are then stored in these granules and released in equal amounts into the bloodstream upon stimulation.[1]

Caption: Workflow of proinsulin processing to C-peptide and insulin.

Cellular Signaling Pathways

C-peptide exerts its biological effects by binding to a specific, yet-to-be-definitively-identified, receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][9] The receptor is presumed to be a G-protein coupled receptor (GPCR).[4][6] While the orphan receptor GPR146 was proposed as a candidate, subsequent studies have yielded conflicting results, and the identity of the receptor remains an active area of investigation.[17][18][19]

Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling events.[6] This process is pertussis toxin-sensitive, confirming the involvement of a Gi/o protein.[10] The primary pathways activated include the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.[6][20][21] These cascades lead to an increase in intracellular calcium (Ca²⁺) and the activation of key enzymes like Na⁺/K⁺-ATPase and endothelial nitric oxide synthase (eNOS), which are often impaired in diabetes.[1][6]

Caption: Key intracellular signaling pathways activated by C-peptide.

Experimental Protocols

The characterization of C-peptide's structure and function relies on several key experimental techniques.

-

Amino Acid Sequencing: The primary structure of C-peptide was originally determined using classical protein sequencing techniques, which involve the stepwise chemical degradation of the peptide (e.g., Edman degradation) followed by the identification of the released amino acid derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR is the principal method used to determine the three-dimensional structure of C-peptide in solution.[5][15]

-

Methodology: The protocol involves dissolving a purified and isotopically labeled (e.g., ¹⁵N, ¹³C) sample of C-peptide in a suitable solvent system (aqueous buffer, sometimes with co-solvents like trifluoroethanol to promote structure).[5][15] A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. TOCSY experiments identify protons that are connected through bonds within an amino acid residue, while NOESY experiments identify protons that are close in space (<5 Å), regardless of whether they are in the same residue.[22] The distance restraints derived from NOESY data are then used in computational software to calculate an ensemble of structures consistent with the experimental data.[22]

-

-

Radioimmunoassay (RIA): RIA is a highly sensitive technique used to quantify C-peptide levels in biological fluids like blood serum.

-

Methodology: The assay is based on competitive binding. A known quantity of radiolabeled C-peptide (e.g., with ¹²⁵I) is mixed with a limited amount of a specific anti-C-peptide antibody.[23] When a sample containing unlabeled (native) C-peptide is added, it competes with the radiolabeled C-peptide for binding to the antibody. After incubation, the antibody-bound C-peptide is separated from the free C-peptide, and the radioactivity of the bound fraction is measured. The concentration of C-peptide in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled C-peptide.[23]

-

-

X-ray Crystallography: While the flexibility of free C-peptide makes it difficult to crystallize alone, this technique has been used to determine the structure of a C-peptide fragment bound to a larger protein complex, such as the HLA-DQ8 molecule.[24]

-

Methodology: This method requires the formation of a highly ordered crystal of the molecule of interest. The crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays is recorded on a detector. The resulting diffraction pattern is mathematically analyzed to calculate the positions of the atoms within the crystal, yielding a high-resolution three-dimensional model of the molecule's structure.[24]

-

References

- 1. C-peptide - Wikipedia [en.wikipedia.org]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Proinsulin - Wikipedia [en.wikipedia.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Solution structure of human proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. This compound | C129H211N35O48 | CID 16157840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. C-Peptide (Human) | 33017-11-7 | PCP-3725-PI | Biosynth [biosynth.com]

- 15. rcsb.org [rcsb.org]

- 16. researchgate.net [researchgate.net]

- 17. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. History and Diagnostic Significance of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rcsb.org [rcsb.org]

An In-depth Technical Guide to Proinsulin Cleavage and C-Peptide Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms, enzymatic processes, and analytical methodologies related to the conversion of proinsulin to insulin (B600854) and the formation of C-peptide. It is designed to serve as a technical resource for professionals in the fields of endocrinology, diabetes research, and pharmaceutical development.

The Biosynthesis of Insulin: From Preproinsulin to Mature Hormone

The production of mature, biologically active insulin is a multi-step process that begins with the synthesis of a precursor molecule, preproinsulin. This process ensures the correct folding and formation of the disulfide bonds that are critical for insulin's function.

-

Synthesis and Translocation: The journey begins in the cytoplasm, where the INS gene is transcribed into mRNA. This mRNA is then translated on ribosomes, initiating the synthesis of preproinsulin. An N-terminal signal peptide on the preproinsulin molecule directs the nascent polypeptide chain to the endoplasmic reticulum (ER).[1] As the polypeptide enters the ER lumen, the signal peptide is cleaved by a signal peptidase, yielding proinsulin.[1][2]

-

Folding and Disulfide Bond Formation: Within the ER, proinsulin, a single polypeptide chain, folds into its proper conformation. This folding is crucial as it brings the cysteine residues into proximity, allowing for the formation of three essential disulfide bonds.[3] This process is facilitated by the connecting peptide (C-peptide), which acts as a scaffold, ensuring the correct pairing of the A and B chains.[4][5]

-

Transport and Packaging: Correctly folded proinsulin is then transported from the ER to the Golgi apparatus. Here, it is sorted and packaged into immature, clathrin-coated secretory granules.[3]

The Enzymatic Cleavage of Proinsulin

The conversion of proinsulin into mature insulin and C-peptide occurs within the maturing secretory granules. This process is orchestrated by a series of specific endo- and exopeptidases. The internal environment of these granules becomes more acidic as they mature, which is a key factor in activating the processing enzymes.[3][6][7]

The primary enzymes involved are:

-

Prohormone Convertase 1/3 (PC1/3 or PC3)

-

Prohormone Convertase 2 (PC2)

The Predominant Cleavage Pathway

While several pathways for proinsulin processing exist, a predominant sequence of events has been identified, particularly in humans.[9][10]

-

Initial Cleavage by PC1/3: The process is initiated by PC1/3, which preferentially cleaves at the junction between the B-chain and the C-peptide (the B-C junction).[3][9][11] This cleavage occurs after a pair of basic amino acid residues (Arginine-Arginine).

-

Formation of the des-31,32 Proinsulin Intermediate: Following the action of PC1/3, Carboxypeptidase E (CPE) removes the two C-terminal basic residues from the newly formed C-terminus of the B-chain.[8] This results in the formation of a key intermediate known as des-31,32 proinsulin.

-

Final Cleavage by PC2: The des-31,32 proinsulin intermediate is the preferred substrate for PC2.[8] PC2 then cleaves at the junction between the C-peptide and the A-chain (the C-A junction), which is flanked by a Lysine-Arginine pair.[9]

-

Final Trimming by CPE: CPE again acts to remove the remaining basic residues from the newly formed C-terminus of the C-peptide, resulting in the final mature forms of insulin and C-peptide.[3][12]

Both mature insulin and C-peptide are stored in these mature secretory granules and are co-secreted in equimolar amounts in response to stimuli such as high blood glucose.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Slow cleavage at the proinsulin B-chain/connecting peptide junction associated with low levels of endoprotease PC1/3 in transformed beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential rates of conversion of rat proinsulins I and II. Evidence for slow cleavage at the B-chain/C-peptide junction of proinsulin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heterogeneous Expression of Proinsulin Processing Enzymes in Beta Cells of Non-diabetic and Type 2 Diabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution Structure of Proinsulin: CONNECTING DOMAIN FLEXIBILITY AND PROHORMONE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. pnas.org [pnas.org]

- 9. LC-MS/MS based detection of circulating proinsulin derived peptides in patients with altered pancreatic beta cell function [repository.cam.ac.uk]

- 10. Abnormalities in proinsulin processing in islets from individuals with longstanding T1D - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. diabetesjournals.org [diabetesjournals.org]

The Physiological Significance of Circulating Human C-peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has firmly established its role as a bioactive peptide with significant physiological functions. This technical guide provides an in-depth overview of the physiological roles of circulating this compound, with a focus on its effects on key organ systems, its cellular and molecular mechanisms of action, and its therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding.

Introduction: From Inert Biomarker to Bioactive Peptide

Proinsulin C-peptide (connecting peptide) is a 31-amino acid polypeptide that links the A- and B-chains of insulin within the proinsulin molecule.[1] Its discovery in 1967 was a landmark in understanding insulin biosynthesis.[1][2] For many years, its primary clinical utility was as a stable and reliable marker of endogenous insulin secretion from pancreatic β-cells, due to its co-secretion with insulin in equimolar amounts and its longer half-life.[3] However, research over the past few decades has revealed that C-peptide is not merely a passive byproduct but an active hormone in its own right, with pleiotropic effects that are particularly relevant in the context of diabetes and its complications.[4][5]

Biosynthesis, Secretion, and Clearance

The synthesis of insulin begins with the translation of the insulin gene into preproinsulin in the endoplasmic reticulum of pancreatic β-cells. The signal peptide is cleaved to form proinsulin, which is then transported to the Golgi apparatus. Within the Golgi and immature secretory granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E, yielding mature insulin and C-peptide.[2] Both molecules are stored in secretory granules and released in equimolar concentrations into the portal circulation in response to stimuli such as glucose.[1][3]

Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide is primarily cleared by the kidneys.[3] This results in a longer half-life of approximately 30-35 minutes for C-peptide compared to 5-10 minutes for insulin.[3] Consequently, the molar ratio of C-peptide to insulin in the peripheral circulation is approximately 5:1.

Table 1: Pharmacokinetic Properties of this compound and Insulin

| Parameter | C-peptide | Insulin | Reference(s) |

| Half-life | ~30-35 minutes | ~5-10 minutes | [3] |

| Primary Clearance Organ | Kidneys | Liver | [3] |

| Molar Secretion Ratio (C-peptide:Insulin) | 1:1 | 1:1 | [1][3] |

| Peripheral Circulation Molar Ratio (C-peptide:Insulin) | ~5:1 | 1:1 | |

| Normal Fasting Plasma Concentration | 0.26-0.62 nmol/L (0.78-1.89 ng/mL) | Varies | [6] |

Physiological Functions and Effects on Organ Systems

C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, fibroblast, and renal tubular cells.[1][4] This binding, which occurs at nanomolar concentrations, initiates a cascade of intracellular signaling events.[4]

Renal System

C-peptide has demonstrated significant renoprotective effects, particularly in the context of diabetic nephropathy. In individuals with type 1 diabetes, who lack endogenous C-peptide, its replacement has been shown to:

-

Reduce Glomerular Hyperfiltration: C-peptide administration can normalize the pathologically elevated glomerular filtration rate (GFR) often seen in early diabetes.[5][7][8] In diabetic rodent models, C-peptide led to a significant reduction in GFR, reflecting a partial correction of hyperfiltration.[7]

-

Decrease Albuminuria: Clinical studies have reported a reduction in urinary albumin excretion in patients with type 1 diabetes following C-peptide therapy.[7][9]

-

Ameliorate Glomerular Structural Changes: In animal models, C-peptide has been shown to reduce glomerular volume and mesangial matrix expansion, key structural abnormalities in diabetic nephropathy.[7]

-

Modulate Renal Blood Flow: C-peptide can improve renal microcirculation, contributing to its protective effects.[9]

Table 2: Effects of C-peptide on Renal Function in Type 1 Diabetes Models

| Parameter | Effect of C-peptide Administration | Species/Model | Reference(s) |

| Glomerular Filtration Rate (GFR) | Reduction of hyperfiltration | Human, Rodent | [5][7][8] |

| Urinary Albumin Excretion | Decreased | Human, Rodent | [7][9] |

| Glomerular Volume | Reduced | Rodent | [7] |

| Mesangial Matrix Area | Reduced | Rodent | [7] |

Nervous System

Diabetic neuropathy is a common and debilitating complication of diabetes. C-peptide deficiency is implicated in its pathogenesis, and replacement therapy has shown promise in mitigating nerve damage. The beneficial effects of C-peptide on the nervous system include:

-

Improved Nerve Conduction Velocity: Clinical trials have demonstrated that C-peptide replacement can significantly improve sensory nerve conduction velocity (SCV) in patients with type 1 diabetes and neuropathy.[5][10]

-

Enhanced Nerve Blood Flow: C-peptide stimulates endoneurial blood flow, likely through a nitric oxide (NO)-dependent mechanism, which helps to alleviate nerve ischemia.[6][11]

-

Restoration of Na+/K+-ATPase Activity: Reduced Na+/K+-ATPase activity is a hallmark of diabetic neuropathy. C-peptide has been shown to restore the activity of this crucial enzyme in nerve tissue.[5][10]

-

Neuroprotective and Anti-apoptotic Effects: C-peptide exhibits neurotrophic properties and can prevent neuronal apoptosis, as demonstrated in experimental models of diabetic encephalopathy.[12]

Table 3: Effects of C-peptide on Nerve Function in Type 1 Diabetes

| Parameter | Effect of C-peptide Administration | Clinical/Preclinical | Reference(s) |

| Sensory Nerve Conduction Velocity (SCV) | Increased | Clinical | [5][10] |

| Vibration Perception Threshold (VPT) | Improved | Clinical | [10] |

| Endoneurial Blood Flow | Increased | Preclinical | [6][11] |

| Nerve Na+/K+-ATPase Activity | Increased | Preclinical | [5][10] |

| Neuronal Apoptosis | Decreased | Preclinical | [12] |

Cardiovascular System

The role of C-peptide in the cardiovascular system is complex and appears to be concentration-dependent. While physiological concentrations in the context of type 1 diabetes demonstrate beneficial effects, elevated levels in type 2 diabetes and insulin resistance may be associated with adverse cardiovascular outcomes.

-

Improved Myocardial Blood Flow and Function: In patients with type 1 diabetes, short-term C-peptide infusion has been shown to increase myocardial blood flow and improve both systolic and diastolic function.[13]

-

Endothelial Health: C-peptide stimulates the production of nitric oxide (NO) by endothelial cells, a key molecule for vasodilation and endothelial health.[9][13]

-

Anti-inflammatory Effects: C-peptide can exert anti-inflammatory effects by reducing the expression of adhesion molecules and the secretion of pro-inflammatory cytokines.[5]

-

Association with Atherosclerosis in Type 2 Diabetes: In contrast to its beneficial effects in type 1 diabetes, some studies have linked high C-peptide levels in non-diabetic and type 2 diabetic individuals with an increased risk of cardiovascular disease and mortality.[5][14][15] It has been suggested that in a pro-inflammatory environment, C-peptide may contribute to atherogenesis by promoting the migration of inflammatory cells into the vessel wall.[5][16]

Cellular Mechanisms and Signaling Pathways

C-peptide initiates its diverse physiological effects through a complex network of intracellular signaling pathways. The binding of C-peptide to its putative GPCR activates several downstream cascades.

Key Signaling Pathways

-

Ca2+-dependent Pathways: C-peptide binding leads to an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium, in conjunction with diacylglycerol (DAG) produced by phospholipase C (PLC), activates various isoforms of protein kinase C (PKC).[2][4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: C-peptide has been shown to activate the MAPK pathway, including extracellular signal-regulated kinases (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.[4][5]

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway: Activation of PI3-kinase is another important downstream effect of C-peptide signaling, which is implicated in cell growth and survival.[4]

-

eNOS and Na+/K+-ATPase Activation: C-peptide stimulates the activity of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase. The activation of these enzymes is crucial for many of the beneficial effects of C-peptide on the vascular, nervous, and renal systems.[1][4]

Caption: C-peptide signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C-peptide's physiological functions. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Measurement of C-peptide Concentration in Plasma

Principle: The concentration of C-peptide in plasma is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay (CLIA). These assays utilize two antibodies that bind to different epitopes on the C-peptide molecule.

Protocol (ELISA):

-

Sample Collection and Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Assay Procedure:

-

Prepare C-peptide standards and quality controls according to the manufacturer's instructions.

-

Add 50 µL of standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-C-peptide antibody.

-

Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-C-peptide antibody to each well.

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the C-peptide concentration in the samples by interpolating from the standard curve.

-

Assessment of C-peptide's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation

Principle: The effect of C-peptide on VSMC proliferation can be assessed by measuring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into newly synthesized DNA during cell division.

Protocol ([3H]-Thymidine Incorporation Assay):

-

Cell Culture:

-

Culture human or rat aortic smooth muscle cells in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Seed cells in 24-well plates and grow to sub-confluence.

-

Synchronize the cells by serum starvation (e.g., DMEM with 0.1% FBS) for 24-48 hours.

-

-

C-peptide Stimulation:

-

Treat the synchronized cells with various concentrations of C-peptide (e.g., 0.1 to 10 nmol/L) or vehicle control for 24 hours.

-

-

[3H]-Thymidine Labeling:

-

Add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 4-6 hours.

-

-

Harvesting and Scintillation Counting:

-

Wash the cells twice with ice-cold PBS.

-

Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.

-

Wash the wells twice with 95% ethanol.

-

Solubilize the precipitated DNA in 0.2 N NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Express the results as counts per minute (CPM) or as a fold-change relative to the vehicle control.

-

Determination of C-peptide's Effect on eNOS Activity

Principle: eNOS activity can be determined by measuring the production of nitric oxide (NO), a direct product of the enzyme's catalytic activity. This can be achieved using fluorescent dyes that react with NO.

Protocol (DAF-FM Diacetate Assay):

-

Cell Culture:

-

Culture bovine or human aortic endothelial cells on glass coverslips in appropriate growth medium.

-

Grow cells to confluence.

-

-

C-peptide Stimulation:

-

Treat the cells with C-peptide (e.g., 10 nmol/L) or vehicle control for the desired time (e.g., 30 minutes).

-

-

NO Detection:

-

Load the cells with 5 µM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Acquire fluorescence images using a fluorescence microscope with appropriate excitation and emission filters (e.g., 495 nm excitation, 515 nm emission).

-

Quantify the fluorescence intensity in multiple cells per condition using image analysis software.

-

Express the results as a fold-change in fluorescence intensity relative to the vehicle control.

-

Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rodents

Principle: Streptozotocin is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn induces diabetic complications, including nephropathy.

Protocol:

-

Induction of Diabetes:

-

Fast male Sprague-Dawley rats (200-250 g) overnight.

-

Administer a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).

-

Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of diabetes (blood glucose > 250 mg/dL).

-

-

C-peptide Treatment:

-

Divide the diabetic animals into treatment and control groups.

-

Administer C-peptide or vehicle (saline) via subcutaneous injection or osmotic minipumps for a specified duration (e.g., 4-8 weeks).

-

-

Monitoring of Renal Function:

-

Collect 24-hour urine samples at regular intervals using metabolic cages to measure urinary albumin and creatinine (B1669602) excretion.

-

At the end of the study, measure GFR using inulin (B196767) or creatinine clearance.

-

Collect blood samples for the measurement of blood urea (B33335) nitrogen (BUN) and serum creatinine.

-

-

Histological Analysis:

-

Perfuse the kidneys with fixative (e.g., 4% paraformaldehyde).

-

Embed the kidneys in paraffin (B1166041) and section for histological staining (e.g., Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome for fibrosis).

-

Perform morphometric analysis to quantify glomerular volume and mesangial matrix expansion.

-

Caption: Experimental workflow for studying C-peptide in diabetic nephropathy.

Therapeutic Potential and Future Directions

The recognition of C-peptide as a bioactive molecule has opened new avenues for therapeutic interventions, particularly for the long-term complications of type 1 diabetes. C-peptide replacement therapy, in conjunction with insulin, has the potential to prevent or slow the progression of diabetic nephropathy, neuropathy, and potentially some cardiovascular complications.[5][6] However, the results of clinical trials have been mixed, and further research is needed to optimize dosing, delivery methods, and patient selection.[1]

The dual role of C-peptide, being protective in deficiency states and potentially detrimental in states of excess, highlights the importance of maintaining physiological concentrations. Future research should focus on:

-

Identifying the C-peptide receptor: The definitive identification and characterization of the C-peptide receptor will be a major breakthrough, enabling the development of targeted agonists and antagonists.

-

Elucidating the full spectrum of signaling pathways: A deeper understanding of the downstream signaling events will provide more targets for therapeutic intervention.

-

Large-scale, long-term clinical trials: Robust clinical data are needed to definitively establish the efficacy and safety of C-peptide replacement therapy for diabetic complications.

-

Investigating the role of C-peptide in type 2 diabetes: Further research is required to clarify the complex role of elevated C-peptide levels in the pathophysiology of type 2 diabetes and its cardiovascular complications.

Conclusion

Circulating this compound is a physiologically active hormone with multifaceted effects on various organ systems. Its reno-protective, neuro-protective, and cardio-protective roles in the context of type 1 diabetes are well-documented and are mediated through a complex interplay of intracellular signaling pathways. While its role in conditions of C-peptide excess requires further investigation, the therapeutic potential of C-peptide replacement in deficiency states holds significant promise. Continued research into the molecular mechanisms of C-peptide action is crucial for translating these fundamental discoveries into novel and effective therapies for patients with diabetes.

References

- 1. C-Peptide induces vascular smooth muscle cell proliferation: involvement of SRC-kinase, phosphatidylinositol 3-kinase, and extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Determination of Na-K-ATPase activity in single segments of the mammalian nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ahajournals.org [ahajournals.org]

- 13. criver.com [criver.com]

- 14. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

Human C-peptide as a Bioactive Peptide: A Technical Guide for Researchers and Drug Development Professionals

Abstract: